X-376

Overview

Description

X-396 has been used in trials studying the treatment of Advanced Solid Tumors and Non-small Cell Lung Cancer.

Mechanism of Action

Target of Action

Ensartinib, also known as X-376, is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) and most of its alterations (fusions, mutants) . ALK is a tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

Ensartinib binds to and inhibits ALK kinase, ALK fusion proteins, and ALK point mutation variants . By inhibiting ALK, ensartinib prevents the receptor from sending signals that stimulate cell proliferation and survival . This inhibition can lead to the death of cancer cells that express aberrant ALK .

Biochemical Pathways

Ensartinib is a potent inhibitor of the ABCB1 and ABCG2 transporters . These transporters are part of the ATP-binding cassette (ABC) family, which plays a significant role in multidrug resistance by pumping various drugs out of cells . By inhibiting these transporters, ensartinib can increase the intracellular concentration of certain drugs, potentially enhancing their efficacy .

Pharmacokinetics

Ensartinib exhibits favorable pharmacokinetic properties. After oral administration, it is well absorbed. The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively . Unchanged ensartinib was the predominant drug-related component in urine and feces, representing 4.39% and 38.12% of the administered dose, respectively . The mean Cmax, AUC 0–∞, T1/2, and Tmax values for ensartinib in plasma were 185 ng/mL, 3827 h ng/mL, 18.3 h, and 3.25 h, respectively .

Result of Action

Ensartinib has shown promising results in clinical trials. In a phase 3 eXalt3 study, ensartinib led to a longer progression-free survival and intracranial response rate compared with crizotinib for patients with ALK-positive non-small cell lung cancer . The response rate in ALK TKI-naïve patients was 80%, and median progression-free survival was 26.2 months .

Action Environment

The efficacy of ensartinib can be influenced by various environmental factors. For instance, the presence of multidrug resistance-associated ABC transporters can affect the intracellular concentration of ensartinib . Additionally, the presence of central nervous system (CNS) metastases can also influence the efficacy of ensartinib . Ensartinib has shown effectiveness in patients with cns metastases, indicating its ability to cross the blood-brain barrier .

Biochemical Analysis

Biochemical Properties

Ensartinib interacts with the ALK tyrosine kinase, inhibiting its activity . This interaction disrupts the function of ALK, which is a key player in the growth and survival of certain cancer cells .

Cellular Effects

Ensartinib has a profound impact on cellular processes. It influences cell function by inhibiting the ALK tyrosine kinase, thereby disrupting cell signaling pathways and affecting gene expression . This can lead to the death of cancer cells that rely on ALK for survival .

Molecular Mechanism

The molecular mechanism of Ensartinib involves binding to the ALK tyrosine kinase and inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in gene expression and ultimately, cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ensartinib have been observed over time. The compound has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Ensartinib vary with different dosages . At therapeutic doses, it effectively inhibits the growth of ALK-positive tumors. At high doses, adverse effects may occur .

Metabolic Pathways

Ensartinib is involved in metabolic pathways related to the breakdown of ALK tyrosine kinase . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Ensartinib is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Ensartinib is likely to be influenced by its target, the ALK tyrosine kinase . As an inhibitor of this kinase, Ensartinib may be directed to the same compartments or organelles where ALK is located .

Biological Activity

X-376, also known as Ensartinib, is a potent small molecule inhibitor targeting the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. This compound has garnered significant attention due to its high specificity and efficacy in inhibiting ALK, making it a promising candidate for cancer therapy, particularly in non-small cell lung cancer (NSCLC) that harbors ALK mutations.

This compound functions by binding to the ATP-binding site of the ALK enzyme, inhibiting its activity and thereby blocking downstream signaling pathways that promote tumor growth and survival. The compound exhibits a remarkable inhibitory potency with an IC50 value of 0.61 nM against ALK, which indicates its effectiveness in disrupting the function of this kinase at very low concentrations .

Comparative Biological Activity

In addition to its primary target, this compound has been shown to exhibit varying degrees of inhibition against other kinases. For instance, it is a less potent inhibitor of MET with an IC50 of 0.69 nM . The following table summarizes the biological activity of this compound against various kinases:

| Kinase | IC50 (nM) | Activity |

|---|---|---|

| ALK | 0.61 | Potent |

| MET | 0.69 | Moderate |

| Other Targets | Not specified | Variable |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in ALK-positive NSCLC cell lines. For example, one study reported that treatment with this compound led to a significant reduction in cell viability in H3122 cells (an ALK-positive NSCLC cell line), highlighting its potential as an effective therapeutic agent .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in patients with ALK-positive NSCLC. In one notable case study, a patient with advanced NSCLC demonstrated a partial response to this compound treatment after previously failing crizotinib therapy. This response was characterized by a significant reduction in tumor size and stabilization of disease progression .

Another trial assessed the safety and efficacy of this compound in a cohort of patients with ALK-positive tumors. The results indicated that this compound was well-tolerated, with manageable side effects and promising antitumor activity measured by overall response rates and progression-free survival .

Properties

IUPAC Name |

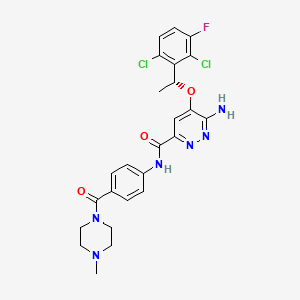

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPGOSVDVDPBCY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365267-27-1 | |

| Record name | X-396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365267271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | X-396 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | X-376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7JMB8BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.